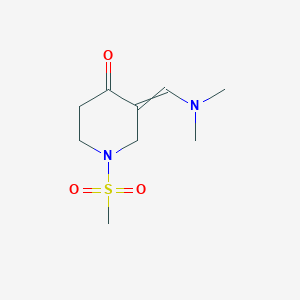
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is a synthetic compound with a unique structure that includes a piperidinone ring substituted with a dimethylaminomethylidene group and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a methylsulfonylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and consistent product quality .
化学反応の分析
Types of Reactions
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinone derivatives.
科学的研究の応用
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity .
類似化合物との比較
Similar Compounds
- 3-(Dimethylaminomethylidene)-furan-2(3H)-thiones
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
- 5-[(Dimethylamino)methylidene]thiazolidine-4-thiones
Uniqueness
3-(Dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one is unique due to its combination of a piperidinone ring with both a dimethylaminomethylidene and a methylsulfonyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C9H16N2O3S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
3-(dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one |
InChI |
InChI=1S/C9H16N2O3S/c1-10(2)6-8-7-11(15(3,13)14)5-4-9(8)12/h6H,4-5,7H2,1-3H3 |
InChIキー |
QHPAPBKNTMELNF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C1CN(CCC1=O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


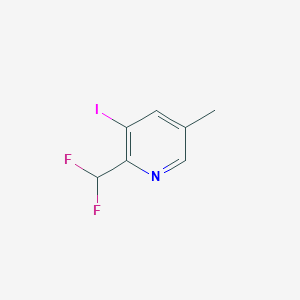
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
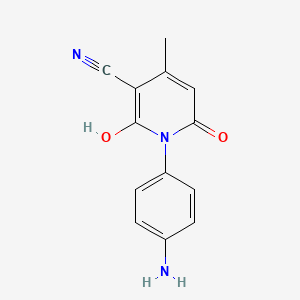
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)
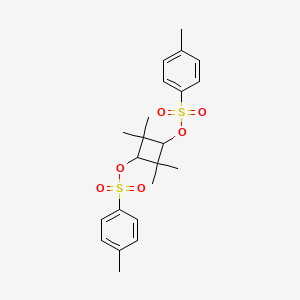
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

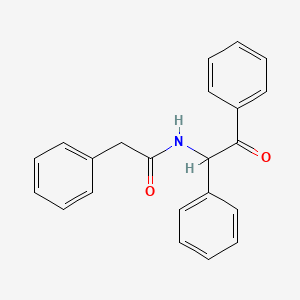
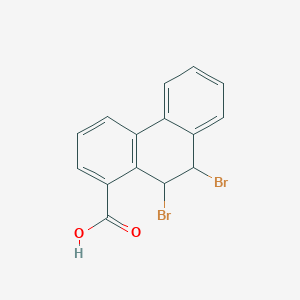

![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
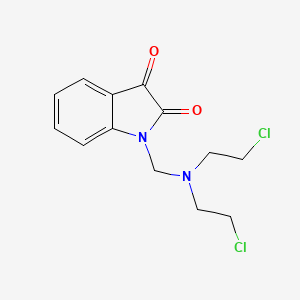
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)
